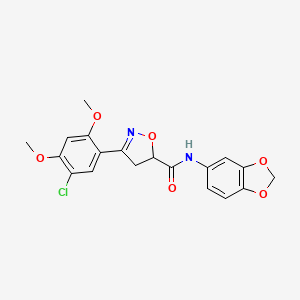
1-(3-chlorobenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine
描述
1-(3-chlorobenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine, commonly known as CNB-001, is a novel compound that has shown promising results in various scientific research studies. It belongs to the class of piperazine compounds and has been synthesized using a specific method.
作用机制
The exact mechanism of action of CNB-001 is not fully understood. However, it has been suggested that it exerts its neuroprotective effects by modulating various signaling pathways in the brain. It has been shown to activate the PI3K/Akt and Nrf2/ARE pathways, which are involved in cell survival and antioxidant defense, respectively. CNB-001 has also been found to inhibit the NF-kB pathway, which is involved in inflammation and cell death.
Biochemical and Physiological Effects:
CNB-001 has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. It has also been shown to decrease the levels of amyloid-beta, a protein that is implicated in the development of Alzheimer's disease. CNB-001 has been found to reduce oxidative stress, inflammation, and apoptosis in the brain.
实验室实验的优点和局限性
One of the major advantages of CNB-001 is its neuroprotective properties, which make it a promising candidate for the treatment of various neurological disorders. It has also been found to be relatively safe and well-tolerated in animal studies. However, one of the limitations of CNB-001 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions that can be explored with CNB-001. One potential area of research is its use in combination with other drugs to enhance its therapeutic effects. Another area of research is its potential use in treating other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of CNB-001 and to optimize its pharmacokinetic properties.
科学研究应用
CNB-001 has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit neuroprotective, anti-inflammatory, and anti-apoptotic properties. It has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. CNB-001 has also been investigated for its potential use in treating depression, anxiety, and other neurological disorders.
属性
IUPAC Name |
(3-chlorophenyl)-[4-(2-methyl-4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-13-11-16(22(24)25)5-6-17(13)20-7-9-21(10-8-20)18(23)14-3-2-4-15(19)12-14/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZHZQNDCBSMQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)[4-(2-methyl-4-nitrophenyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{[3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4195942.png)
![6-methyl-3-(2-thienyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B4195949.png)
![N-(5-chloro-2-methylphenyl)-2-{[2-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]amino}-5-nitrobenzamide](/img/structure/B4195962.png)
![ethyl 3-[4-(acetylamino)phenoxy]-5,6-diphenyl-4-pyridazinecarboxylate](/img/structure/B4195969.png)
![2-(4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4195976.png)
![5-fluoro-2-methoxy-N-{3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4195981.png)

![5-[4-(2-furoyl)-1-piperazinyl]-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4195995.png)
![1-{[3-(3-bromophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B4195996.png)
![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4196006.png)
![9-chloro-4-(4-fluorophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4196016.png)
![4-(3-chlorophenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid](/img/structure/B4196017.png)
![N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-nitro-N-(2-oxo-2-phenylethyl)benzamide](/img/structure/B4196018.png)